![molecular formula C12H8F3N B8157855 5,2',3'-Trifluorobiphenyl-3-ylamine](/img/structure/B8157855.png)
5,2',3'-Trifluorobiphenyl-3-ylamine
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Overview
Description
5,2’,3’-Trifluorobiphenyl-3-ylamine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 5, 2’, and 3’ positions, and an amine group is attached at the 3 position. This compound is known for its applications in organic synthesis and as an intermediate in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,2’,3’-Trifluorobiphenyl-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives, such as 3,4,5-trifluorobiphenyl.
Nitration: The biphenyl derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of 5,2’,3’-Trifluorobiphenyl-3-ylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Industrial methods may also include continuous flow reactors and automated systems for efficient production .
Chemical Reactions Analysis
Types of Reactions
5,2’,3’-Trifluorobiphenyl-3-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups in place of fluorine atoms.
Scientific Research Applications
Synthesis of Pharmaceuticals
5,2',3'-Trifluorobiphenyl-3-ylamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity and selectivity. For example:
- Muscarinic Receptor Antagonists : The compound has been utilized in developing highly potent muscarinic M3 receptor antagonists, which are valuable for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma. These compounds exhibit high affinity and selectivity due to structural modifications involving trifluorobiphenyl derivatives .
Agrochemical Intermediates
In the agrochemical sector, this compound is used as an intermediate for synthesizing herbicides and fungicides. Its application includes:
- Fluxapyroxad Synthesis : The compound is a precursor in the synthesis of fluxapyroxad, a broad-spectrum fungicide. The synthesis process involves reactions with trifluorophenylboronic acid under mild conditions to produce high yields of the desired product .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLED materials due to its ability to facilitate charge transport and enhance device performance .
Case Study 1: Synthesis Methodology
A recent study highlighted an efficient synthesis route for producing this compound from 3,4,5-trifluoro-bromobenzene. This method demonstrated advantages such as high yield and simplified purification processes, making it suitable for large-scale industrial applications .
Synthesis Method | Yield (%) | Reaction Conditions |
---|---|---|
Trifluoro-bromobenzene + Aniline | 85% | Mild conditions with palladium catalyst |
Case Study 2: Pharmaceutical Development
Research conducted on muscarinic receptor antagonists derived from this compound showed promising results in terms of selectivity and potency. The study reported Ki values ranging from 0.069 to 0.084 nM for selected derivatives, indicating their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 5,2’,3’-Trifluorobiphenyl-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorobiphenyl-2-ylamine
- 3,4,5-Trifluoro-2’-aminobiphenyl
- 2-(3,4,5-Trifluorophenyl)aniline
Uniqueness
5,2’,3’-Trifluorobiphenyl-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atoms and the amine group influences its reactivity and interactions with other molecules, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-(2,3-difluorophenyl)-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSQTYHRXYEFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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